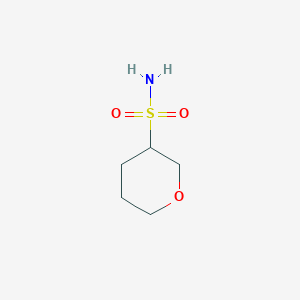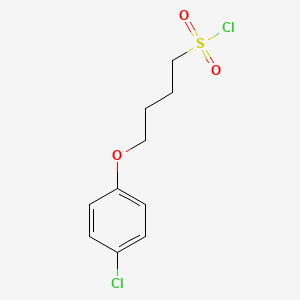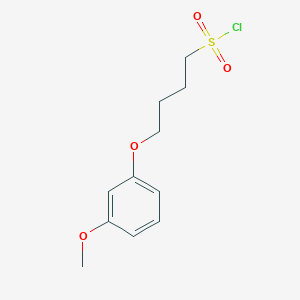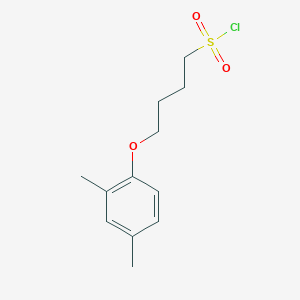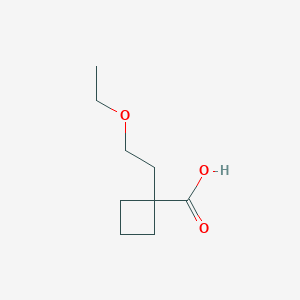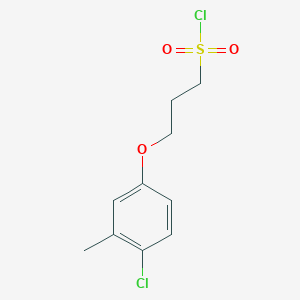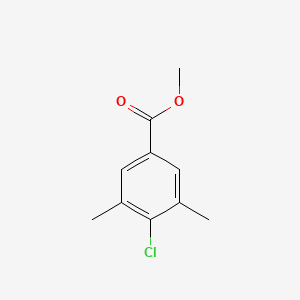
Methyl 4-chloro-3,5-dimethylbenzoate
Vue d'ensemble
Description
“Methyl 4-chloro-3,5-dimethylbenzoate” is a chemical compound . It is an aromatic carboxylic acid ester . It has been used as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands .
Chemical Reactions Analysis
“Methyl 3,5-dimethylbenzoate”, a related compound, is reported as a precursor of "methyl-3,5-divinylbenzoate" . It may be used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols .Applications De Recherche Scientifique
Crystal Structure Analysis
Research on methyl 3,5-dimethylbenzoate, a closely related compound to methyl 4-chloro-3,5-dimethylbenzoate, has shown its application in crystal structure analysis. The crystals of methyl 3,5-dimethylbenzoate are composed of strands of C—H⋯O=C bonded molecules, which are further arranged into layers, demonstrating the compound's potential in crystallography and material science studies. This structural arrangement may have implications for understanding the molecular interactions and designing new materials with specific properties (Ebersbach, Seichter, & Mazik, 2022).
Microbial Metabolism
Another study highlights the microbial metabolism of dimethylbenzoates by Rhodococcus rhodochrous N75, demonstrating the bioconversion of 3,5-dimethylbenzoic acid via the ortho-pathway. This process leads to the formation of novel metabolites, indicating the role of methyl 4-chloro-3,5-dimethylbenzoate in studying microbial degradation pathways and potential applications in bioremediation or as a precursor for bio-based product synthesis (Schmidt, Cain, Rao, & Kirby, 1994).
Nucleophilic Substitution Reactions
In synthetic chemistry, the transformations of 4-chloro-3,5-dinitropyrazole and its derivatives under the action of nucleophiles have been studied, showcasing the compound's utility in creating 4-substituted 3,5-dinitropyrazoles. This research demonstrates the compound's importance in synthesizing novel organic molecules, potentially useful in materials science, pharmaceuticals, and agrochemicals (Dalinger, Vatsadze, Shkineva, Popova, & Shevelev, 2012).
Kinetic and Equilibrium Studies
The kinetics of reactions involving methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions in various solvent mixtures have been explored. This research provides insights into the stability and reactivity of Meisenheimer complexes, contributing to a deeper understanding of nucleophilic substitution reactions in organic synthesis (Crampton & Greenhalgh, 1986).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-chloro-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCLGVDBHWQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3,5-dimethylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



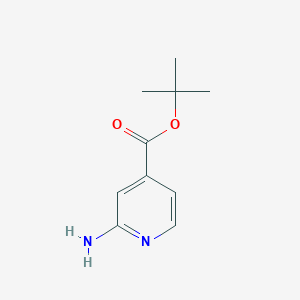
![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)
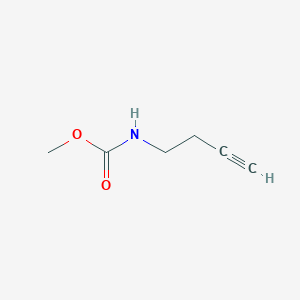
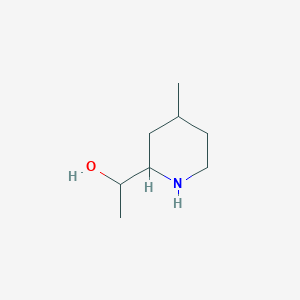
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)

